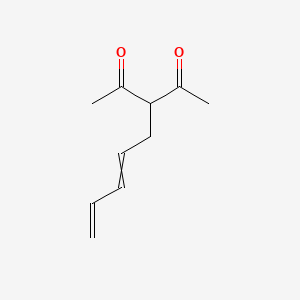

2,4-Pentanedione, 3-(2,4-pentadienyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Pentanedione, 3-(2,4-pentadienyl)-: is an organic compound that belongs to the class of diketones It is characterized by the presence of two carbonyl groups and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pentanedione, 3-(2,4-pentadienyl)- can be achieved through several methods. One common approach involves the aldol condensation of acetylacetone with acrolein under basic conditions. The reaction typically requires a base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the conjugated diene system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Pentanedione, 3-(2,4-pentadienyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Scientific Research

-

Synthesis of Pharmaceuticals

- 2,4-Pentanedione, 3-(2,4-pentadienyl)- is utilized as a building block for synthesizing various pharmaceutical compounds. Its diketone functionality allows for diverse reactions, including Michael additions and condensation reactions, which are essential for developing complex drug molecules.

-

Agrochemical Production

- The compound is also employed in the synthesis of agrochemicals. It acts as an intermediate in the production of herbicides and pesticides, contributing to the agricultural sector's efficiency and effectiveness.

-

Catalyst Systems

- In polymer chemistry, 2,4-pentanedione serves as a catalyst or co-catalyst in olefin polymerization processes. Its ability to stabilize reactive intermediates makes it valuable for controlling reaction rates and improving product yields.

-

Dyes and Pigments

- The compound is used in the formulation of dyes and pigments due to its ability to form chelates with metal ions. This property enhances the stability and color intensity of dye formulations.

-

Industrial Applications

- Beyond its role in chemical synthesis, 2,4-pentanedione is applied as a drying agent in varnishes and inks. Its reactivity helps accelerate curing processes, making it advantageous in coatings technology.

Data Table: Summary of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Used in anti-inflammatory drugs |

| Agrochemicals | Synthesis of herbicides/pesticides | Enhances crop protection |

| Polymer Chemistry | Catalyst in olefin polymerization | Improves yield and reaction control |

| Dyes and Pigments | Stabilizer for dye formulations | Forms chelates with metal ions |

| Industrial Coatings | Drying agent for varnishes and inks | Accelerates curing rates |

Case Studies

-

Pharmaceutical Development

- A study demonstrated that 2,4-pentanedione derivatives showed promising anti-inflammatory activity. Researchers synthesized various analogs and evaluated their effects on inflammation-related pathways using cell culture models.

-

Agrochemical Efficacy

- Research conducted on the use of 2,4-pentanedione in developing new herbicides indicated significant efficacy against common weeds while maintaining low toxicity to crops. This study highlights its potential to enhance agricultural productivity sustainably.

-

Polymerization Studies

- Investigations into the catalytic properties of 2,4-pentanedione revealed its effectiveness in controlling polymer molecular weight during olefin polymerization processes. This finding suggests that optimizing its concentration can lead to improved material properties.

Mechanism of Action

The mechanism of action of 2,4-Pentanedione, 3-(2,4-pentadienyl)- involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can influence enzymatic activity and other biochemical processes. The conjugated diene system allows for interactions with nucleophiles and electrophiles, facilitating various chemical transformations.

Comparison with Similar Compounds

Acetylacetone (2,4-Pentanedione): Similar structure but lacks the conjugated diene system.

Acetylpropionyl (2,3-Pentanedione): Differing position of the carbonyl groups.

Uniqueness: 2,4-Pentanedione, 3-(2,4-pentadienyl)- is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential applications compared to other diketones. This structural feature allows for a broader range of chemical reactions and interactions with biological targets.

Properties

CAS No. |

185053-98-9 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-penta-2,4-dienylpentane-2,4-dione |

InChI |

InChI=1S/C10H14O2/c1-4-5-6-7-10(8(2)11)9(3)12/h4-6,10H,1,7H2,2-3H3 |

InChI Key |

FEJWXJKKSRPXLY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CC=CC=C)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.